molecular formula C15H12FN3O B12178594 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12178594
M. Wt: 269.27 g/mol
InChI Key: LNTLZAXDSVVVBC-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a pyridine moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide linkage is formed by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine: The final step involves coupling the acetamide intermediate with pyridine-3-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the indole ring, which can exhibit fluorescence properties.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is largely dependent on its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a chloro group instead of a fluoro group, which can affect its electronic properties and interactions with molecular targets.

    2-(6-methyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide stands out due to the presence of the fluoro group, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H12FN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20)

InChI Key

LNTLZAXDSVVVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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